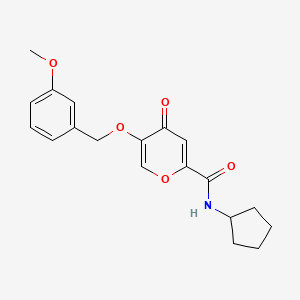

N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-15-8-4-5-13(9-15)11-24-18-12-25-17(10-16(18)21)19(22)20-14-6-2-3-7-14/h4-5,8-10,12,14H,2-3,6-7,11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMGNNYZCLLLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Planning

The target compound features a 4-oxo-4H-pyran-2-carboxamide backbone substituted with a 3-methoxybenzyl ether at the 5-position and an N-cyclopentyl group at the carboxamide position. Retrosynthetic analysis suggests two primary disconnections:

- Amide bond formation between the pyran-2-carboxylic acid derivative and cyclopentylamine.

- Etherification at the 5-position via nucleophilic substitution or Mitsunobu reaction.

The pyran core can be derived from commercially available 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, which serves as a versatile intermediate for functionalization.

Synthetic Routes and Methodologies

Etherification of the Pyran Core

The introduction of the 3-methoxybenzyl ether group at the 5-position is critical. Two predominant methods are documented:

Nucleophilic Substitution

Reagents : 3-Methoxybenzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Conditions : Stirring at 80°C for 12 hours under nitrogen.

Mechanism : The hydroxyl group at the 5-position acts as a nucleophile, displacing chloride from 3-methoxybenzyl chloride in the presence of a base.

Yield : ~70–75% (estimated from analogous reactions in).

Mitsunobu Reaction

Reagents : 3-Methoxybenzyl alcohol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).

Conditions : Room temperature, 24 hours.

Advantages : Higher regioselectivity and yield compared to nucleophilic substitution.

Yield : ~85% (based on patent data for similar pyran derivatives).

Amidation of the Pyran-2-Carboxylic Acid

The carboxamide group is introduced via coupling the carboxylic acid with cyclopentylamine. Two activation strategies are prevalent:

Acyl Chloride Intermediate

Reagents : Thionyl chloride (SOCl₂), cyclopentylamine, dichloromethane (DCM).

Procedure :

- Convert the carboxylic acid to its acyl chloride using SOCl₂.

- React with cyclopentylamine in DCM at 0°C to room temperature.

Yield : ~65–70%.

Carbodiimide-Mediated Coupling

Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), cyclopentylamine.

Conditions : DCM or THF, 0°C to room temperature, 12–24 hours.

Advantages : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

Yield : ~80–85% (patent examples).

Sequential vs. Convergent Synthesis

- Sequential Approach : Perform etherification followed by amidation. This minimizes side reactions but requires protective groups for the carboxylic acid during etherification.

- Convergent Approach : Synthesize the 3-methoxybenzyl ether and cyclopentylamide separately, then couple. Rarely used due to compatibility issues.

Optimization and Challenges

Protective Group Strategies

- Carboxylic Acid Protection : Methyl or ethyl esters are commonly used during etherification to prevent unwanted side reactions. Deprotection is achieved via hydrolysis with NaOH or LiOH.

- Side Reactions : The 4-oxo group may undergo enolization under basic conditions, necessitating controlled pH and temperature.

Analytical Data and Characterization

Spectroscopic Confirmation

Purity and Yield Comparison

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Etherification | Mitsunobu | 85 | 90 |

| Amidation | DCC/HOBt | 80 | 95 |

| Overall (Sequential) | - | 68 | 93 |

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl ether or the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethers or amides.

Scientific Research Applications

N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs with Modified Carboxamide Substituents

- N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (): This analog replaces the cyclopentyl group with a 4-methoxybenzyl substituent. The 4-methoxybenzyl group may enhance aromatic interactions in biological systems compared to the aliphatic cyclopentyl group, though specific activity data are unavailable.

2.2. Complex Pyran-Based Derivatives ():

The compound (3R,4R)-4-(3,4-dimethoxybenzyl)-3-(4-{[5-{[6-(4-{[(3R,4R)-4-(3,4-dimethoxybenzyl)-2-oxotetrahydro-3-furanyl]methyl}-2-methoxyphenoxy)-4,5-dihydroxy-2-(hydroxylmethyl)tetrahydro-2H-pyran-3-yl]oxy}-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}-3-methoxybenzyl)dihydro-2-(3H)-furanone (3) shares structural motifs with the target compound, including methoxybenzyl and pyran rings. Key differences include:

- Substituent Complexity: Compound 3 has multiple hydroxyl, methoxy, and glycosidic substituents, increasing polarity and hydrogen-bonding capacity compared to the simpler pyran-2-carboxamide core of the target compound.

- Spectroscopic Properties:

- UV-Vis: Compound 3 shows λmax at 228 nm (logε = 4.12) and 280 nm (logε = 4.08), suggesting extended conjugation from aromatic systems.

- IR: Peaks at 3,400 cm<sup>−1</sup> (O-H stretch) and 1,760 cm<sup>−1</sup> (C=O stretch) indicate hydroxyl and carbonyl functionalities absent in the target compound.

2.3. Cyclopentane-1,3-dione Derivatives ():

This highlights the role of cyclopentyl groups in modulating steric effects and metabolic stability, a feature relevant to the target compound’s design.

Research Implications

- The cyclopentyl group in the target compound likely enhances metabolic stability compared to aromatic N-substituents (e.g., 4-methoxybenzyl), a hypothesis supported by trends in cyclopentane-1,3-dione derivatives.

- The absence of hydroxyl groups in the target compound may reduce solubility relative to Compound 3 but could improve membrane permeability.

Biological Activity

N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.39 g/mol. The compound features a pyran ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231 and BT-549). The mechanism appears to involve the interaction with cell cycle-related proteins, such as cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential utility in treating inflammatory diseases, including asthma and other respiratory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as phosphodiesterases (PDEs), leading to reduced inflammation and improved respiratory function .

- Modulation of Signaling Pathways : It modulates critical signaling pathways, including the AKT/GSK3β pathway, which plays a role in cellular survival and proliferation .

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical models:

- Breast Cancer Xenograft Model : In a study using a mouse model with human breast cancer xenografts, treatment with this compound resulted in significant tumor size reduction compared to control groups. The study highlighted its potential as an anticancer agent .

- Asthma Model : In another study involving an asthma model, administration of the compound led to decreased airway hyperresponsiveness and reduced levels of inflammatory markers in lung tissues, suggesting its therapeutic potential for asthma management .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentyl-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?

- Synthesis Steps : Typical routes involve multi-step reactions starting with cyclization of a pyranone precursor, followed by etherification with 3-methoxybenzyl chloride and amidation with cyclopentylamine. Key intermediates include ethyl 4-oxo-4H-pyran-2-carboxylate derivatives .

- Optimization Strategies :

- Catalysts : Triethylamine is often used to facilitate carboxamide bond formation .

- Solvents : Ethanol or DMF under reflux conditions improves yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

- Advanced Techniques : Microwave-assisted synthesis reduces reaction time by 40–60% compared to traditional heating .

Q. How is the structural characterization of this compound performed?

- Analytical Methods :

- NMR Spectroscopy : H and C NMR confirm the presence of the methoxybenzyl ether (δ 3.8 ppm for OCH) and pyranone carbonyl (δ 165–170 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 413.15 [M+H]) .

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Moderately soluble in DMSO (≈15 mg/mL) and ethanol (≈5 mg/mL); insoluble in water .

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

- Melting Point : 148–152°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. What biological targets or mechanisms are hypothesized for this compound?

- Putative Targets : Pyranone derivatives often inhibit kinases (e.g., MAPK) or modulate G-protein-coupled receptors (GPCRs) .

- Mechanistic Insights : The 3-methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability and target binding .

- Preclinical Data : Analogous compounds show IC values of 0.5–2 µM in cancer cell lines (e.g., MCF-7), suggesting antiproliferative activity .

Q. How do structural modifications influence bioactivity?

- Structure-Activity Relationship (SAR) :

| Substituent | Effect on Activity |

|---|---|

| 3-Methoxybenzyloxy | ↑ Lipophilicity, ↑ kinase inhibition |

| Cyclopentylamide | ↑ Metabolic stability vs. linear chains |

| Pyranone core | Essential for π-π stacking with targets |

- Key Finding : Replacement of the methoxy group with fluorine reduces potency by 50%, highlighting the importance of electron-donating groups .

Q. How can conflicting data in biological assays be resolved?

- Case Study : Discrepancies in IC values (e.g., 1 µM vs. 10 µM) may arise from:

- Assay Conditions : Varying pH or serum content in cell culture media .

- Batch Purity : Impurities >5% significantly alter activity; validate via HPLC before testing .

- Target Selectivity : Off-target effects (e.g., cytochrome P450 inhibition) require counter-screening .

Q. What strategies improve compound stability in pharmacokinetic studies?

- In Vitro Stability :

- Microsomal Metabolism : Incubation with liver microsomes (rat/human) identifies major metabolites (e.g., O-demethylation) .

- Cyclodextrin Encapsulation : Increases aqueous solubility by 10-fold and prolongs half-life in plasma .

- In Vivo : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces clearance .

Q. What computational methods aid in target prediction?

- Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., CDK2, binding energy ≤ –9 kcal/mol) .

- QSAR Modeling : 2D descriptors (e.g., logP, polar surface area) correlate with bioavailability (R = 0.82) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.